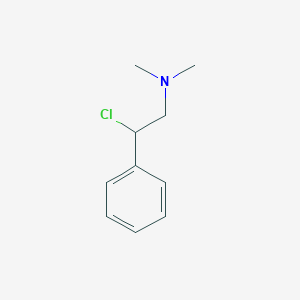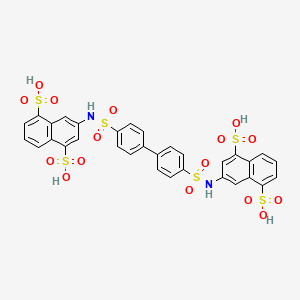![molecular formula C16H14N2O2 B12809192 4-Methoxy-1,2,3,10-tetrahydrocyclopenta[c][1,10]phenanthrolin-11-one CAS No. 66469-91-8](/img/structure/B12809192.png)
4-Methoxy-1,2,3,10-tetrahydrocyclopenta[c][1,10]phenanthrolin-11-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-1,2,3,10-tetrahydrocyclopenta[c][1,10]phenanthrolin-11-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the phenanthroline family, which is characterized by its polycyclic aromatic structure. The presence of a methoxy group and a tetrahydrocyclopenta ring adds to its distinctiveness and potential reactivity.
Méthodes De Préparation
The synthesis of 4-Methoxy-1,2,3,10-tetrahydrocyclopenta[c][1,10]phenanthrolin-11-one involves multiple steps, typically starting with the formation of the phenanthroline core. Common synthetic routes include:
Friedel-Crafts Acylation: This step introduces the acyl group into the aromatic ring.
Reduction: The acyl group is then reduced to form the corresponding alkane.
Cyclization: The formation of the tetrahydrocyclopenta ring is achieved through cyclization reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced catalytic systems and continuous flow reactors.
Analyse Des Réactions Chimiques
4-Methoxy-1,2,3,10-tetrahydrocyclopenta[c][1,10]phenanthrolin-11-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups into the phenanthroline core.
Complexation: It can form complexes with metal ions, which are useful in catalysis and material science
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.
Applications De Recherche Scientifique
4-Methoxy-1,2,3,10-tetrahydrocyclopenta[c][1,10]phenanthrolin-11-one has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: Its metal complexes have been studied for their potential as enzyme inhibitors and therapeutic agents.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials
Mécanisme D'action
The mechanism of action of 4-Methoxy-1,2,3,10-tetrahydrocyclopenta[c][1,10]phenanthrolin-11-one involves its ability to chelate metal ions. This chelation can inhibit metalloproteases and other metal-dependent enzymes, affecting various biological pathways. The compound’s aromatic structure allows it to interact with DNA and proteins, potentially disrupting their normal function .
Comparaison Avec Des Composés Similaires
Similar compounds include:
4,7-Dimethoxy-1,10-phenanthroline: Known for its use as a ligand in organic synthesis.
3,4,7,8-Tetramethyl-1,10-phenanthroline: Used as a metal-chelating agent in various applications.
1,10-Phenanthroline: A well-known chelating agent with broad applications in chemistry and biology.
Propriétés
Numéro CAS |
66469-91-8 |
|---|---|
Formule moléculaire |
C16H14N2O2 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
4-methoxy-1,2,3,10-tetrahydrocyclopenta[c][1,10]phenanthrolin-11-one |
InChI |
InChI=1S/C16H14N2O2/c1-20-12-8-9-4-3-7-17-14(9)15-13(12)10-5-2-6-11(10)16(19)18-15/h3-4,7-8H,2,5-6H2,1H3,(H,18,19) |
Clé InChI |
KTFLGYHJZMEMCB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C3=C(CCC3)C(=O)NC2=C4C(=C1)C=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


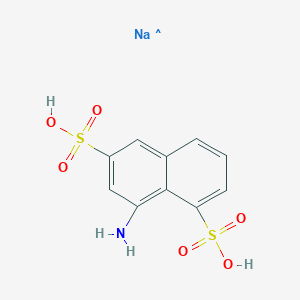
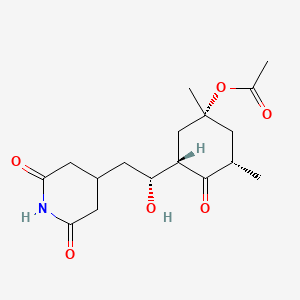
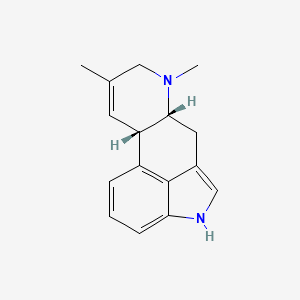
![2-[2-[6-[4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12809120.png)
![4'-(Chloromethyl)-1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B12809122.png)
![4-[(1E,3Z,5Z,7Z,9E,11Z,13E,15Z,17E)-18-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B12809130.png)
![1-Amino-9,10-dihydro-4-[[4-[(methylamino)methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonic acid](/img/structure/B12809135.png)

